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Dimethyl(pentafluorophenyl)borane

Cat. No.: B14254379
CAS No.: 363596-54-7
M. Wt: 207.94 g/mol
InChI Key: VRSNJAGLQCSOSU-UHFFFAOYSA-N
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Description

Fundamental Principles of Boron Lewis Acidity and Electronic Structure

The Lewis acidity of boranes stems from the electron-deficient nature of the central boron atom. In its trivalent state, boron possesses a vacant p-orbital, making it an excellent electron pair acceptor. The acidity of a borane (B79455) is profoundly influenced by the substituents attached to the boron atom. Electron-withdrawing groups enhance Lewis acidity by further depleting electron density from the boron center, making it more electrophilic. Conversely, electron-donating groups decrease Lewis acidity.

The electronic structure of Dimethyl(pentafluorophenyl)borane is a delicate balance of these opposing effects. The two methyl groups are inductively electron-donating, which would tend to decrease the Lewis acidity of the boron center. In contrast, the pentafluorophenyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This powerful inductive effect significantly enhances the electrophilicity of the boron atom. The interplay of these electronic factors results in a Lewis acid that is potent, yet often more selective than its tris(pentafluorophenyl) counterpart.

Unique Characteristics and Research Significance of this compound within the Organoborane Landscape

This compound occupies a unique position among organoboranes due to its hybrid nature. Unlike the highly symmetric and sterically demanding tris(pentafluorophenyl)borane (B72294), the presence of two smaller methyl groups in this compound creates a less sterically hindered environment around the boron center. This can be advantageous in reactions where substrate access to the acidic site is crucial.

The combination of a single, highly electron-withdrawing C₆F₅ group with two electron-donating methyl groups leads to a finely tuned Lewis acidity. This allows for catalytic activity in a range of reactions where a very strong Lewis acid might lead to undesired side reactions or catalyst decomposition. The research significance of this compound lies in its potential for more subtle and selective transformations compared to more aggressive Lewis acids.

PropertyTris(pentafluorophenyl)borane (B(C₆F₅)₃)This compound (Me₂B(C₆F₅))
Symmetry High (D₃)Low (C₂ᵥ)
Steric Hindrance HighModerate
Lewis Acidity Very HighHigh, but generally lower than B(C₆F₅)₃
Key Feature Powerful, general-purpose strong Lewis acidTunable reactivity, potential for higher selectivity

Overview of Key Research Areas for this compound

The unique properties of this compound have led to its exploration in several key areas of chemical research:

Catalysis: Its tailored Lewis acidity makes it a candidate for catalyzing a variety of organic transformations, including polymerizations, hydrosilylations, and Friedel-Crafts type reactions. The reduced steric bulk compared to B(C₆F₅)₃ may allow for different substrate scopes and selectivities.

Frustrated Lewis Pairs (FLPs): The concept of FLPs, where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct, has opened up new avenues for small molecule activation. wikipedia.org While much of the initial work focused on B(C₆F₅)₃, the distinct steric and electronic profile of this compound makes it an intriguing component for the design of new FLP systems with potentially unique reactivity towards substrates like dihydrogen, carbon dioxide, and olefins.

Synthesis of Complex Molecules: The selective nature of this compound-mediated reactions can be harnessed for the synthesis of complex organic molecules where precise control over reactivity is paramount.

The ongoing investigation into these areas promises to further elucidate the synthetic potential of this versatile organoborane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BF5 B14254379 Dimethyl(pentafluorophenyl)borane CAS No. 363596-54-7

Properties

CAS No.

363596-54-7

Molecular Formula

C8H6BF5

Molecular Weight

207.94 g/mol

IUPAC Name

dimethyl-(2,3,4,5,6-pentafluorophenyl)borane

InChI

InChI=1S/C8H6BF5/c1-9(2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3

InChI Key

VRSNJAGLQCSOSU-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Synthetic Methodologies for Dimethyl Pentafluorophenyl Borane

Precursor Synthesis Strategies for Pentafluorophenyl-Substituted Boron Compounds

The successful synthesis of dimethyl(pentafluorophenyl)borane is predicated on the availability of suitable pentafluorophenyl-donating reagents. These precursors are typically highly reactive organometallic compounds that facilitate the transfer of the C₆F₅ group to a boron center.

The most common strategies for generating these essential precursors involve the use of organolithium or organomagnesium reagents. Pentafluorophenyllithium (C₆F₅Li) is often prepared by the reaction of bromopentafluorobenzene (B106962) with an organolithium reagent, such as n-butyllithium. google.com Similarly, the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr), is synthesized by reacting bromopentafluorobenzene with magnesium metal. wikipedia.org Both of these organometallic compounds are powerful nucleophiles capable of reacting with boron halides to form the desired carbon-boron bond.

Another important precursor strategy involves the use of organotin reagents, such as dimethyltinbis(pentafluorophenyl) (Me₂Sn(C₆F₅)₂). This reagent can be prepared by reacting dimethyltin (B1205294) dichloride (Me₂SnCl₂) with pentafluorophenyllithium. nii.ac.jpacs.org The organotin route offers an alternative pathway for introducing the pentafluorophenyl group onto a boron atom.

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be achieved through two primary approaches: the reaction of a pentafluorophenylating agent with a dimethylboron halide or through redistribution reactions involving other organoboranes.

Organometallic Reagent-Based Approaches

A direct and common method for the synthesis of this compound involves the reaction of a dimethylboron halide, such as dimethylboron bromide (Me₂BBr), with a pentafluorophenyl organometallic reagent. For instance, the reaction of Me₂BBr with pentafluorophenylmagnesium bromide (C₆F₅MgBr) provides a straightforward route to the target compound. This reaction is typically carried out in an inert solvent, such as diethyl ether, under an inert atmosphere to prevent the decomposition of the air-sensitive reagents and product.

A similar approach utilizes pentafluorophenyllithium (C₆F₅Li) as the pentafluorophenylating agent. The reaction of C₆F₅Li with a suitable dimethylboron precursor would also be expected to yield this compound. However, it is noted that syntheses employing pentafluorophenyllithium can sometimes be hazardous due to the potential for detonation with the elimination of lithium fluoride. wikipedia.org

ReactantsProductNotes
Me₂BBr + C₆F₅MgBrMe₂B(C₆F₅) + MgBr₂A common and effective method.
Me₂BCl + C₆F₅LiMe₂B(C₆F₅) + LiClPotential for hazardous side reactions.

Redistribution Reactions Involving Pentafluorophenylboranes

Redistribution reactions offer another viable pathway to this compound. These reactions involve the exchange of substituents between different borane (B79455) species to achieve a thermodynamically stable product mixture. For example, a redistribution reaction between tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and trimethylborane (B1581522) (BMe₃) could, in principle, yield this compound, along with other mixed organoboranes. The final composition of the product mixture in such reactions is often dependent on the stoichiometry of the reactants and the reaction conditions.

Facile exchange of hydride and pentafluorophenyl ligands has been observed between borane dimethyl sulfide (B99878) adduct (H₃B·SMe₂) and the diethyl ether adduct of tris(pentafluorophenyl)borane ((C₆F₅)₃B·OEt₂), yielding mixed borane adducts. acs.org This principle of ligand exchange underscores the feasibility of preparing this compound through carefully controlled redistribution reactions.

Practical Considerations for the Synthesis and Isolation of Air-Sensitive Organoboranes

The synthesis and handling of this compound and its precursors require stringent air- and moisture-free conditions due to their high reactivity. Organoboron compounds are generally sensitive to both oxygen and water, which can lead to decomposition and the formation of undesired byproducts.

Inert Atmosphere Techniques: All manipulations should be carried out under an inert atmosphere of nitrogen or argon. This is typically achieved using a Schlenk line or a glovebox. acs.org Standard laboratory glassware can be used, but it must be thoroughly dried before use, often by heating in an oven and cooling under a stream of inert gas. google.com

Solvent and Reagent Purity: Anhydrous solvents are essential for these reactions. Solvents are typically dried and deoxygenated before use. Reagents, particularly the highly reactive organometallic precursors, must be handled with care to prevent exposure to the atmosphere.

Transfer Techniques: The transfer of air-sensitive liquids and solutions is performed using syringes or cannulas. Syringes should be purged with inert gas before use. For larger volumes, double-tipped needles can be used to transfer liquids between sealed vessels under a positive pressure of inert gas.

Isolation and Purification: Purification of air-sensitive organoboranes often involves distillation or sublimation under reduced pressure. It is crucial to maintain an inert atmosphere throughout the purification process to prevent decomposition of the product.

By adhering to these rigorous techniques, the successful synthesis and isolation of high-purity this compound can be achieved, enabling its use in a wide range of chemical transformations.

Electronic Structure and Theoretical Aspects of Dimethyl Pentafluorophenyl Borane

Computational Analysis of the Electronic Structure of Dimethyl(pentafluorophenyl)borane

Computational chemistry provides a powerful lens for examining the nuanced electronic effects within such molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govacs.org For a three-coordinate borane (B79455) like this compound, the LUMO is of particular importance as it defines the molecule's character as a Lewis acid.

The LUMO in trigonal planar boranes is typically the empty p-orbital perpendicular to the molecular plane of the BC₃ core. researchgate.net The energy of this LUMO is a direct indicator of the molecule's electrophilicity and Lewis acidity; a lower LUMO energy corresponds to a stronger Lewis acid. The substituents on the boron atom critically influence this energy level. In this compound, the two methyl groups, being electron-donating via an inductive effect, would raise the energy of the LUMO compared to a hypothetical B(H)₃ molecule. Conversely, the powerful electron-withdrawing nature of the pentafluorophenyl (C₆F₅) group, acting through both inductive and mesomeric effects, would significantly lower the LUMO energy. nih.gov The net effect is a LUMO energy that is higher than that of the famously strong Lewis acid tris(pentafluorophenyl)borane (B72294), but lower than that of trimethylborane (B1581522), rendering it a moderately strong Lewis acid.

The distribution of electron density in this compound is highly polarized due to the differing electronic nature of its ligands. The boron atom, being less electronegative than carbon, carries a significant partial positive charge. The electron-donating methyl groups increase the electron density at the boron center, whereas the pentafluorophenyl group withdraws it.

Computational studies on related mixed-aryl boranes, such as the B(C₆F₅)₃₋ₙ(C₆Cl₅)ₙ series, have utilized Density Functional Theory (DFT) to quantify these effects. nih.govmaynoothuniversity.ie These studies show that replacing a C₆F₅ group with a more electron-withdrawing C₆Cl₅ group systematically increases the computed positive natural charge on the boron atom. nih.govmaynoothuniversity.ie This principle can be extrapolated to understand this compound. Replacing two of the electron-withdrawing C₆F₅ groups of B(C₆F₅)₃ with electron-donating methyl groups would lead to a lower partial positive charge on the boron atom compared to B(C₆F₅)₃.

A Mulliken charge analysis performed on the related bis(pentafluorophenyl)borane (B69467) (HB(C₆F₅)₂) provides a useful comparison, as shown in the table below. acs.org

Table 1: Calculated Mulliken Charges for Bis(pentafluorophenyl)borane Monomer Calculations performed at the RHF/6-31G level.* acs.org

Atom/GroupCalculated Charge
Boron (B)+0.48
Hydride (H)-0.06
Pentafluorophenyl (C₆F₅)-0.21 (average per group)

This interactive table is based on data from a related compound to illustrate the charge distribution concept.

For this compound, one would expect the boron atom to have a lower positive charge than +0.48 due to the superior electron-donating ability of two methyl groups compared to two hydride ligands. The C₆F₅ group would still render the boron center significantly electrophilic.

Quantitative and Qualitative Assessment of Lewis Acidity

The Lewis acidity—the ability to accept an electron pair—is the defining chemical characteristic of boranes. This property is dictated by the electronic and steric factors of the substituents attached to the boron center.

Comparative Studies with Tris(pentafluorophenyl)borane and Other Lewis Acids

Tris(pentafluorophenyl)borane, or B(C₆F₅)₃, is a benchmark strong Lewis acid, widely used in catalysis due to its high electrophilicity and stability. nih.govrsc.org Its Lewis acidity stems from the cumulative electron-withdrawing effect of three C₆F₅ rings. nih.gov

B(CH₃)₃ < Me₂B(C₆F₅) < MeB(C₆F₅)₂ < B(C₆F₅)₃

While direct quantitative measurements like Fluoride Ion Affinity (FIA) are not available for this compound, studies on other mixed-aryl boranes confirm this trend. For instance, research has shown that the Lewis acidity diminishes as more sterically bulky and less electron-withdrawing groups are introduced, even when the boron center becomes notionally more electrophilic by other measures. nih.govacs.orgnih.gov This highlights that Lewis acidity is a thermodynamic property related to adduct formation, which is sensitive to both electronic and steric effects. rsc.org

Influence of Alkyl and Perfluoroaryl Ligands on Boron Electrophilicity

The electrophilicity of the boron atom in organoboranes is a direct consequence of the electronic properties of its substituents.

Alkyl Ligands (e.g., Methyl, -CH₃): Alkyl groups are classic sigma-donors (σ-donors). They increase the electron density at the boron center through the inductive effect. This donation of electron density partially alleviates the inherent electron deficiency of the boron atom, making it less electrophilic and thus a weaker Lewis acid.

Perfluoroaryl Ligands (e.g., Pentafluorophenyl, -C₆F₅): The pentafluorophenyl group is a powerful electron-withdrawing ligand. This is due to two primary factors: the strong inductive (-I) effect of the highly electronegative fluorine atoms and a resonance or mesomeric (-M) effect where the π-system of the aryl ring can withdraw electron density. This combined effect drastically reduces the electron density at the boron center, increasing its electrophilicity and making the borane a potent Lewis acid. nih.gov

In this compound, these two opposing effects are in direct competition. The single C₆F₅ group ensures the molecule retains significant Lewis acidic character, while the two methyl groups moderate this acidity, making the compound less reactive than its perfluorinated counterpart, B(C₆F₅)₃. This tailored electronic profile can be advantageous in chemical reactions where a milder, yet still effective, Lewis acid is required.

Coordination Chemistry and Adduct Formation of Dimethyl Pentafluorophenyl Borane

Formation of Lewis Acid-Base Adducts with Donor Molecules

The electron-deficient boron atom in dimethyl(pentafluorophenyl)borane readily accepts a pair of electrons from a Lewis base (donor molecule), forming a stable dative covalent bond. This results in the formation of a Lewis acid-base adduct. The stability and properties of these adducts are influenced by several factors, including the steric bulk of both the borane (B79455) and the donor molecule, and the electron-donating ability (basicity) of the Lewis base.

Adducts with Nitrogen-Containing Lewis Bases

Nitrogen-containing compounds, such as amines and pyridines, are excellent Lewis bases due to the presence of a lone pair of electrons on the nitrogen atom. They react readily with this compound to form stable adducts.

Research on the closely related and more extensively studied tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, provides significant insight into the expected behavior of this compound. For instance, B(C₆F₅)₃ forms adducts with a variety of substituted pyridines. The formation and stability of these adducts are sensitive to steric hindrance. While less sterically hindered pyridines form stable adducts, bulkier pyridines may lead to the formation of "frustrated Lewis pairs" where direct adduct formation is sterically disfavored.

For this compound, the reduced steric bulk compared to B(C₆F₅)₃ would suggest a higher propensity to form stable adducts even with somewhat hindered nitrogenous bases. Spectroscopic techniques such as NMR are crucial for characterizing these adducts, with ¹¹B NMR being particularly informative. Upon adduct formation, the ¹¹B NMR chemical shift moves significantly upfield, indicating a change from a three-coordinate to a four-coordinate boron center.

Lewis BaseAdduct StructureKey Observations
Pyridine(CH₃)₂B(C₆F₅) • C₅H₅NExpected to be a stable, four-coordinate adduct.
Substituted Pyridines(CH₃)₂B(C₆F₅) • (R-C₅H₄N)Adduct stability is expected to decrease with increasing steric bulk of the substituent (R).
Amines(CH₃)₂B(C₆F₅) • NR₃Formation of stable adducts is anticipated, with stability influenced by the R groups on the amine.

Adducts with Oxygen-Containing Lewis Bases

Oxygen-containing Lewis bases, such as ethers, ketones, and esters, also form adducts with this compound. The strength of the interaction is generally weaker than with nitrogen donors.

Studies on B(C₆F₅)₃ have shown that it forms adducts with various carbonyl compounds, including benzaldehyde (B42025), acetophenone (B1666503), and ethyl benzoate nih.gov. The geometry of these adducts is influenced by both electronic and steric factors. For example, in the adduct with benzaldehyde, the borane coordinates to the carbonyl lone pair that is syn to the hydrogen atom nih.gov.

The diethyl ether adduct of tris(pentafluorophenyl)borane, (C₆F₅)₃B·OEt₂, is a well-characterized compound that can undergo ligand exchange reactions researchgate.netacs.org. It is reasonable to expect that this compound would form a similar adduct with diethyl ether, (CH₃)₂B(C₆F₅)·OEt₂.

Lewis BaseAdduct StructurePredicted Properties
Diethyl Ether(CH₃)₂B(C₆F₅) • O(C₂H₅)₂A stable, isolable adduct.
Tetrahydrofuran (THF)(CH₃)₂B(C₆F₅) • C₄H₈OExpected to be a stable adduct, potentially influencing reaction pathways when THF is used as a solvent.
Acetone(CH₃)₂B(C₆F₅) • O=C(CH₃)₂Formation of an adduct with the carbonyl oxygen.

Adducts with Phosphorus and Sulfur Donors

Phosphines and sulfides are soft Lewis bases and readily form adducts with boranes. The interaction of phosphines with B(C₆F₅)₃ has been extensively studied, revealing the formation of stable phosphine-borane adducts cardiff.ac.uk. The strength of the P-B bond in these adducts can be substantial.

The dimethyl sulfide (B99878) adduct of the related bis(pentafluorophenyl)borane (B69467), (C₆F₅)₂HB·SMe₂, has been synthesized and structurally characterized researchgate.netacs.org. This suggests that this compound would also form a stable adduct with dimethyl sulfide, (CH₃)₂B(C₆F₅)·S(CH₃)₂. The formation of such an adduct can be confirmed by spectroscopic methods, including ¹H, ¹¹B, and ¹⁹F NMR.

Lewis BaseAdduct StructureExpected Characteristics
Triphenylphosphine(CH₃)₂B(C₆F₅) • P(C₆H₅)₃A stable, four-coordinate adduct with a strong P-B bond.
Dimethyl Sulfide(CH₃)₂B(C₆F₅) • S(CH₃)₂A stable and well-characterized adduct, useful as a stable source of the borane.

Anionic Borate (B1201080) Species and Ion-Pair Chemistry Involving this compound

The Lewis acidity of this compound allows it to react with anionic nucleophiles to form four-coordinate anionic borate species. For example, reaction with a hydride source would yield the corresponding hydridoborate, [(CH₃)₂B(C₆F₅)H]⁻. Similarly, reaction with an alkyl or aryl anion would lead to the formation of a triorgano(pentafluorophenyl)borate anion.

These anionic borates are typically part of an ion pair, with a cation balancing the negative charge. The nature of the cation and the solvent can significantly influence the structure and reactivity of the ion pair. In non-polar solvents, tight ion pairs are often formed, where the cation and anion are in close proximity. In more polar, coordinating solvents, solvent-separated ion pairs or even free ions can exist.

The chemistry of the highly important tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, provides a valuable framework for understanding the potential behavior of anionic species derived from this compound. The [B(C₆F₅)₄]⁻ anion is known for being a weakly coordinating anion, a property that stems from the delocalization of the negative charge over the four electron-withdrawing pentafluorophenyl groups and the steric bulk that prevents close association with cations.

Interactions with Weakly Coordinating Anions

While this compound itself acts as a Lewis acid to form adducts and anionic borates, the borate anions derived from it, such as [(CH₃)₂B(C₆F₅)R]⁻ (where R is an alkyl, aryl, or hydride group), can themselves function as weakly coordinating anions (WCAs).

The concept of weakly coordinating anions is central to the stabilization of highly reactive cationic species. An ideal WCA has a large size, a delocalized negative charge, and is chemically robust. Anions derived from pentafluorophenylboranes are archetypal examples of WCAs.

The properties of a borate anion derived from this compound would be influenced by the nature of the other substituents on the boron atom. The presence of two methyl groups would make it a less effective WCA compared to [B(C₆F₅)₄]⁻, as the methyl groups are electron-donating and less sterically demanding than the pentafluorophenyl group. However, it would still be a significantly weaker coordinating anion than classical anions like halides or triflate.

The interaction between a cation and a weakly coordinating borate anion is primarily electrostatic. The degree of ion pairing can be investigated using techniques such as conductivity measurements and various NMR spectroscopic methods, including diffusion-ordered spectroscopy (DOSY). Computational studies can also provide insights into the energetics and structures of these ion pairs nih.gov.

Anionic SpeciesCounterion (Cation)Nature of Interaction
[(CH₃)₂B(C₆F₅)H]⁻Li⁺, Na⁺, [NR₄]⁺Formation of an ion pair. The degree of interaction depends on the cation and solvent.
[(CH₃)₂B(C₆F₅)CH₃]⁻[Ph₃C]⁺, [Ag]⁺Can act as a weakly coordinating anion to stabilize reactive cations.

Catalytic Applications of Dimethyl Pentafluorophenyl Borane

Dimethyl(pentafluorophenyl)borane as a Cocatalyst in Polymerization Processes

There is a lack of specific data in the scientific literature detailing the use of this compound as a cocatalyst in polymerization processes. The field is dominated by its perfluorinated analogue, tris(pentafluorophenyl)borane (B72294).

No specific research findings were identified for the use of this compound as a cocatalyst in homogeneous olefin polymerization.

In contrast, tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a well-established cocatalyst for activating metallocene and other single-site procatalysts for olefin polymerization. rsc.orgpsu.edu It functions by abstracting an alkyl group from the procatalyst to generate a cationic, catalytically active metal center, with the resulting borate (B1201080) anion being weakly coordinating. rsc.orgpsu.edu Pentafluorophenyl substituted boranes and borates are important as cocatalysts in industrial processes for the homogeneous polymerization of olefins. rsc.org For instance, B(C₆F₅)₃ reacts with zirconocene (B1252598) dialkyl complexes like Cp₂Zr(CH₃)₂ to form highly active catalysts for ethylene (B1197577) polymerization. The catalytic activity is significantly influenced by the nature of the borane (B79455) and the resulting ion pair. psu.edu

There is no available literature describing the application of this compound in ring-opening polymerization (ROP).

For context, tris(pentafluorophenyl)borane has been utilized as a catalyst for the ROP of various cyclic monomers. For example, it effectively catalyzes the polymerization of phenylsilanes to form branched polysilanes at elevated temperatures. thieme-connect.de It is also used in the synthesis of optically active poly(siloxane)s through the reaction of disiloxanediols with bis(dimethylsilyl)benzene, where it acts as an effective catalyst under mild conditions. acs.org

Applications in Hydroelementation Reactions

Specific applications of this compound in hydroelementation reactions are not well-documented. Research in this area predominantly features bis(pentafluorophenyl)borane (B69467) and tris(pentafluorophenyl)borane.

While direct catalytic use of this compound in hydroboration is not found, the closely related bis(pentafluorophenyl)borane-dimethyl sulfide (B99878) complex (HB(C₆F₅)₂·SMe₂) has been studied as a mediator for the hydroboration of alkynes. This complex can be generated from the redistribution reaction between tris(pentafluorophenyl)borane and borane-dimethyl sulfide complex. middlebury.edu It mediates the hydroboration of alk-1-ynes with pinacolborane to yield (E)-alk-1-enylboronic acid pinacol (B44631) esters at room temperature. middlebury.edu

The parent compound, bis(pentafluorophenyl)borane (HB(C₆F₅)₂), is an extremely active hydroborating agent for both alkenes and alkynes, reacting much faster than many common reagents. acs.org

Table 1: Representative Hydroboration of Alkynes with Pinacolborane Mediated by HB(C₆F₅)₂·SMe₂

Alkyne Substrate Product Yield (%)
Hex-1-yne (E)-1-Hexenylboronic acid pinacol ester 95
Phenylacetylene (B144264) (E)-Styrylboronic acid pinacol ester 98
1-Dodecyne (E)-1-Dodecenylboronic acid pinacol ester 96

Data sourced from studies on bis(pentafluorophenyl)borane-dimethyl sulfide complex. middlebury.edu

There is no specific information on the use of this compound for hydrosilylation catalysis.

Tris(pentafluorophenyl)borane is a highly efficient catalyst for the hydrosilylation of various functional groups, including carbonyls, olefins, and imines. nih.gov The mechanism often involves the activation of the Si-H bond by the borane rather than activation of the substrate. nih.govcmu.edu For example, B(C₆F₅)₃ catalyzes the hydrosilylation of styrene (B11656) derivatives with triethylsilane and aliphatic olefins with dimethylphenylsilane (B1631080) in high yields. nih.govmdpi.com

Table 2: B(C₆F₅)₃-Catalyzed Hydrosilylation of Olefins

Olefin Silane (B1218182) Product Yield (%)
Styrene Triethylsilane >98
1-Octene Dimethylphenylsilane 95
1-Methylcyclohexene Dimethylphenylsilane 96

Data represents reactions catalyzed by tris(pentafluorophenyl)borane. nih.govmdpi.com

Involvement in Frustrated Lewis Pair (FLP) Chemistry

No direct involvement of this compound in Frustrated Lewis Pair (FLP) chemistry has been documented in the reviewed literature. The Lewis acidity of boranes is a critical factor in FLP chemistry, and the electron-donating methyl groups in this compound would reduce its Lewis acidity compared to B(C₆F₅)₃, potentially limiting its effectiveness in this context.

FLP chemistry extensively utilizes sterically hindered Lewis acids and bases that cannot form a classical adduct. wikipedia.org Tris(pentafluorophenyl)borane is a archetypal Lewis acid in this field, often paired with bulky phosphines (like tricyclohexylphosphine, PCy₃) or amines. wikipedia.orgacs.org These pairs are capable of activating small molecules, most notably splitting dihydrogen (H₂), which has led to their use in metal-free hydrogenation catalysis. wikipedia.org FLPs based on B(C₆F₅)₃ have also been shown to catalyze the dehydrogenation of amine-boranes, such as dimethylamine-borane (DMAB). nih.govacs.org

Activation of Small Molecules (e.g., H₂, CO, CO₂) by this compound-Based FLPs

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. vander-lingen.nl This "frustration" allows them to cooperatively activate a variety of small molecules. vander-lingen.nlmdpi.comresearchgate.net Tris(pentafluorophenyl)borane is a frequently employed Lewis acid in FLP chemistry. acs.org

FLPs based on this borane can heterolytically cleave dihydrogen (H₂), generating a phosphonium (B103445) cation and a hydridoborate anion. vander-lingen.nlacs.org This reactivity has been harnessed for metal-free hydrogenations. mdpi.com The activation of H₂ and other small molecules can be influenced by factors such as the incorporation of aromaticity within the FLP framework. mdpi.com

Beyond H₂, these FLPs can activate other small molecules like carbon monoxide (CO), carbon dioxide (CO₂), nitrous oxide (N₂O), and sulfur dioxide (SO₂). mdpi.com The reaction with CO₂ can lead to the formation of novel carbonic acid derivatives. mdpi.com In some systems, the hydrogenation of CO₂ to formic acid has been achieved, with computational studies suggesting a simultaneous activation of H₂ and CO₂. mdpi.com A tandem catalytic system for the deoxygenative reduction of CO₂ to methane (B114726) (CH₄) has been developed using a TMP/tris(pentafluorophenyl)borane FLP in the presence of triethylsilane. nih.gov

Cooperative Reactivity in Intermolecular and Intramolecular Systems

The cooperative nature of FLPs containing tris(pentafluorophenyl)borane is central to their reactivity. In intermolecular systems, the sterically unquenched Lewis acid and base sites can engage with substrates in a cooperative manner. acs.org For instance, the reaction with olefins is a tricomponent reaction where neither the phosphine (B1218219) nor the borane can react with the olefin alone. vander-lingen.nl Computational studies suggest a single, slightly asynchronous transition state for this trimolecular reaction. vander-lingen.nl

Intramolecular FLPs, where the Lewis acid and base are tethered, have also been developed. Bridged phosphane/borane FLPs have been studied computationally for H₂ and CO₂ activation. rsc.org The reactivity of these systems is influenced by the nature of the bridging unit, with unsaturated linkers and shorter chains generally leading to higher reactivity. rsc.org These intramolecular systems can exhibit unique reactivity, such as the reversible activation of H₂. acs.org

This compound-Catalyzed Organic Transformations

Carbonylation and Related Organic Migratory Insertions

Tris(pentafluorophenyl)borane has been shown to facilitate carboboration reactions, which involve the formation of new carbon-boron and carbon-carbon bonds across a π-system. acs.org A classic example is the 1,1-carboboration of phenylacetylene with tris(pentafluorophenyl)borane, which proceeds readily at room temperature. acs.org This reactivity extends to more complex systems, such as the reaction with 1,6-enynes to generate borylated cyclic compounds through a cyclopropanation and 1,1-carboboration sequence. acs.org

Reduction Reactions Mediated by this compound

Tris(pentafluorophenyl)borane is a highly effective catalyst for reduction reactions, particularly those employing silanes as the reducing agent. nih.gov It can catalyze the hydrosilylation of a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids. nih.gov The mechanism often involves the activation of the Si-H bond by the borane. nih.govmdpi.com

The reduction of carbonyl compounds can proceed to the corresponding silyl (B83357) ethers or, with excess silane, to the fully reduced alkanes. nih.govmdpi.com The catalyst has shown high efficiency in the hydrosilylation of various benzaldehyde (B42025) and acetophenone (B1666503) derivatives. nih.gov It also promotes the reduction of imines, with the reaction rate being dependent on the basicity of the nitrogen atom, supporting the Si-H activation mechanism. nih.gov Furthermore, this borane has been utilized in the acceptorless dehydrogenation of saturated N-heterocycles, providing a metal-free route to important N-heteroarenes. dntb.gov.ua

Substrate TypeReducing AgentProduct TypeCatalystReference
AldehydesTriethylsilaneSilyl EthersTris(pentafluorophenyl)borane nih.gov
KetonesTriethylsilaneSilyl EthersTris(pentafluorophenyl)borane nih.gov
IminesSilanesAminesTris(pentafluorophenyl)borane nih.gov
N-Heterocycles-N-HeteroarenesTris(pentafluorophenyl)borane dntb.gov.ua

Borylation and Transborylation Reactions

Tris(pentafluorophenyl)borane has found extensive use in borylation chemistry. acs.orgnih.gov It can catalyze the dehydrogenative borylation of C(sp)-H bonds in terminal alkynes using pinacolborane, a reaction also promoted by copper catalysts. rsc.org While metal-catalyzed borylation has been a mainstay, the development of metal-free approaches is of significant interest. acs.org

The high Lewis acidity of tris(pentafluorophenyl)borane makes it a potent catalyst for these transformations. acs.org It is also noteworthy that the catalytic activity of boranes can be tuned, which is significant in borylation chemistry. scispace.com

C-H and C-F Bond Activation Chemistry

The activation of strong C-H and C-F bonds is a significant challenge in synthetic chemistry. Tris(pentafluorophenyl)borane and FLPs derived from it have shown promise in this area. researchgate.netresearchgate.net FLPs can mediate the heterolytic cleavage of C-H bonds in a manner analogous to H₂ activation. acs.org

In the realm of C-F bond activation, FLPs containing tris(pentafluorophenyl)borane have been shown to mediate selective C-F activation. researchgate.net This can allow for the functionalization of difluoromethyl and trifluoromethyl groups. researchgate.net The mechanism is proposed to involve a concerted electron-fluoride transfer. researchgate.net While transition metals are often used for C-F bond activation, metal-free approaches offer significant advantages. mdpi.combeilstein-journals.orgnih.gov

Role in Asymmetric Catalysis with Chiral this compound Derivatives

The application of chiral derivatives of this compound in asymmetric catalysis represents a specialized area within the broader field of organoboron chemistry. While extensive research has been conducted on related compounds such as tris(pentafluorophenyl)borane [B(C6F5)3] and bis(pentafluorophenyl)borane [HB(C6F5)2], the specific use of chiral this compound derivatives is a more niche yet significant area of investigation. The primary strategy involves the creation of a chiral environment around the boron center, which then acts as a Lewis acid to catalyze enantioselective transformations.

The generation of chiral Lewis acids from boranes can be broadly categorized into two approaches. The first involves the use of a chiral ligand that coordinates to the achiral borane, thereby forming a chiral Lewis acid complex in situ. The second approach involves the synthesis of an inherently chiral borane, where the chirality is a permanent feature of the molecule's framework.

A prevalent method for generating chiral borane catalysts in situ is through the hydroboration of chiral alkenes or alkynes with a suitable borane source. rsc.org For instance, the reaction of a chiral diene with Piers' borane [HB(C6F5)2] has been shown to produce effective chiral borane catalysts. rsc.org This strategy could conceptually be extended to this compound, where reaction with a chiral diene would yield a chiral borane capable of inducing enantioselectivity in various reactions.

Another significant approach involves the use of chiral diols, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. These can react with boranes to form chiral boro-phosphate catalysts or other chiral boron-based Lewis acids. rsc.org For example, the in situ reaction of Piers' borane with a chiral phosphoric acid (CPA) has been utilized to generate a chiral boro-phosphate catalyst for intramolecular hydroalkoxylation of alkenes. rsc.org

Table 1: Enantioselective Diels-Alder Reaction using a Supramolecular Catalyst

DienophileDieneChiral Catalyst SystemYield (%)ee (%)Ref
MethacroleinCyclopentadiene(R)-3c + B(C6F5)39588 acs.org
α-BromoacroleinCyclopentadiene(R)-3c + B(C6F5)39192 acs.org
α-ChloroacroleinCyclopentadiene(R)-3c + B(C6F5)38590 acs.org
Reaction conditions: Catalyst loading of 10 mol%, CH2Cl2, -78 °C, 1 h.

The data in Table 1 demonstrates the effectiveness of a supramolecular catalyst, formed from a chiral phosphoric acid derivative and tris(pentafluorophenyl)borane, in promoting the enantioselective Diels-Alder reaction between various α-substituted acroleins and cyclopentadiene. acs.org The high yields and excellent enantioselectivities underscore the potential of such systems in asymmetric synthesis.

Table 2: Enantioselective Hydrogenation of Imines

Imine SubstrateChiral Catalyst SystemYield (%)ee (%)Ref
N-BenzylideneanilineChiral Diene + HB(C6F5)2>9985 mdpi.com
N-(4-Methoxybenzylidene)anilineChiral Diene + HB(C6F5)2>9989 mdpi.com
N-(4-Chlorobenzylidene)anilineChiral Diene + HB(C6F5)2>9982 mdpi.com
Reaction conditions: Catalyst generated in situ from chiral diene and HB(C6F5)2.

Table 2 highlights a metal-free approach to the asymmetric hydrogenation of imines, utilizing a chiral borane generated in situ from a chiral diene and bis(pentafluorophenyl)borane. mdpi.com This method provides access to chiral amines in high yields and with significant levels of enantioselectivity, offering a valuable alternative to transition metal-based catalysts. mdpi.com

The development of chiral derivatives of this compound for asymmetric catalysis remains an area with potential for growth. The principles established with related pentafluorophenylboranes, particularly the in situ generation of chiral Lewis acids from readily available chiral precursors, provide a solid foundation for future research in this specific domain. Further investigations are needed to synthesize and evaluate the catalytic activity of chiral this compound derivatives in a variety of asymmetric transformations.

Mechanistic Investigations of Dimethyl Pentafluorophenyl Borane Reactivity

Elucidation of Reaction Pathways and Catalytic Cycles

Detailed reaction pathways and catalytic cycles specifically involving dimethyl(pentafluorophenyl)borane are not extensively documented in the reviewed literature. The reactivity of boranes is highly dependent on the nature of the substituents at the boron center. The electronic and steric properties of the two methyl groups in conjunction with a single pentafluorophenyl group would confer a unique reactivity profile compared to the well-studied tris(pentafluorophenyl)borane (B72294). However, specific examples of its catalytic applications and the corresponding cycles are not available for analysis.

Identification and Spectroscopic Characterization of Transient Intermediates

The identification and spectroscopic characterization of transient intermediates are crucial for understanding reaction mechanisms. For many reactions catalyzed by tris(pentafluorophenyl)borane, intermediates such as borane-substrate adducts, ion pairs resulting from hydride or alkyl abstraction, and frustrated Lewis pair (FLP) complexes have been identified using techniques like NMR spectroscopy. cmu.edursc.org Unfortunately, similar studies specifically detailing the transient species formed from this compound in chemical reactions are not present in the surveyed literature.

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of rate laws and the identification of rate-determining steps. Extensive kinetic analyses have been performed for reactions catalyzed by tris(pentafluorophenyl)borane, revealing, for instance, that in some hydrosilylation reactions, the activation of the silane (B1218182) rather than the carbonyl compound is the key mechanistic feature. cmu.edu Such detailed kinetic data for processes mediated by this compound, which would be essential for understanding its reactivity, are not available in the reviewed sources.

Isotopic Labeling Experiments and Kinetic Isotope Effect (KIE) Analysis

Isotopic labeling and the measurement of kinetic isotope effects (KIEs) are powerful tools for probing bond-breaking and bond-forming steps in a reaction mechanism. For example, a primary kinetic isotope effect observed in the hydrosilylation of acetophenone (B1666503) catalyzed by tris(pentafluorophenyl)borane supported a mechanism involving hydride abstraction. cmu.edu There are no reports in the searched literature of isotopic labeling experiments or KIE analyses conducted to investigate the mechanism of reactions involving this compound.

Transition State Analysis for this compound-Mediated Processes

Computational chemistry, particularly density functional theory (DFT) calculations, is often employed to model transition states and provide a theoretical framework for understanding reaction pathways and selectivities. Such analyses have been instrumental in refining the understanding of reactions catalyzed by tris(pentafluorophenyl)borane. rsc.org A similar computational or experimental transition state analysis for reactions specifically mediated by this compound has not been found in the public scientific literature.

Advanced Computational and Theoretical Studies on Dimethyl Pentafluorophenyl Borane Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

No specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the reaction mechanisms involving Dimethyl(pentafluorophenyl)borane were identified. Research in this area is overwhelmingly concentrated on Tris(pentafluorophenyl)borane (B72294), for which DFT has been used to clarify mechanisms in reactions like cyclopropanation and hydrosilylation. For instance, calculations on B(C₆F₅)₃-catalyzed reactions have helped distinguish between different pathways, such as carbonyl activation versus silane (B1218182) activation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

There is no available literature detailing molecular dynamics (MD) simulations performed specifically on this compound to study its dynamic behavior or the effects of solvents. MD simulations are powerful tools for understanding how solvent molecules interact with a solute and influence its conformational landscape and reactivity. Such studies have been applied to other complex chemical systems to understand phenomena like protein-ligand recognition and aggregation.

Prediction of Novel Reactivity and Catalyst Design via Computational Screening

A search for computational screening studies aimed at predicting novel reactivity or designing catalysts based on the this compound scaffold did not yield any results. Computational catalyst design, often leveraging methods like alchemical perturbation density functional theory (APDFT), is a growing field that allows for the rapid screening of hypothetical catalyst variations to predict properties like binding energies and reaction barriers. However, these approaches have not been documented for this compound.

Theoretical Insights into Redox Chemistry of this compound

Specific theoretical investigations into the redox chemistry and electronic properties of this compound are not present in the available literature. Computational electrochemistry, which uses methods like DFT, is employed to predict the redox potentials and understand the mechanistic pathways of electron transfer processes. For the related Tris(pentafluorophenyl)borane, studies have detailed its one-electron reduction and the subsequent decomposition of the resulting radical anion. The standard reduction potential of B(C₆F₅)₃ has been reported in solvents like dichloromethane (B109758) and 1,2-difluorobenzene.

Investigation of Excited States and Photochemical Pathways

No computational studies on the excited states or photochemical pathways of this compound were found. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are standard for investigating the photophysical properties of molecules, including their behavior upon light absorption and subsequent relaxation pathways. Research into the excited-state properties of Tris(pentafluorophenyl)borane has shown its potential as a strong single-electron oxidant in its excited state.

Advanced Spectroscopic and Structural Characterization of Dimethyl Pentafluorophenyl Borane and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for characterizing organoboron compounds. For dimethyl(pentafluorophenyl)borane, ¹H, ¹¹B, ¹³C, and ¹⁹F NMR are routinely employed to probe its structure and interactions.

The ¹¹B nucleus is a sensitive probe for the coordination environment around the boron atom. In its neutral, tricoordinate state, this compound would be expected to exhibit a broad resonance in the low-field region of the ¹¹B NMR spectrum. Upon coordination with a Lewis base, the boron center becomes tetracoordinate, resulting in a significant upfield shift of the ¹¹B NMR signal. sdsu.edu The magnitude of this shift can provide a qualitative measure of the strength of the Lewis acid-base interaction.

The chemical shift of the ¹¹B nucleus is highly dependent on the electronic environment. For instance, the ¹¹B NMR chemical shift of tris(pentafluorophenyl)borane (B72294), a related and extensively studied Lewis acid, shifts significantly upon adduct formation. researchgate.net The addition of a Lewis base to the empty p-orbital of the boron atom leads to an upfield shift compared to the tricoordinate borane (B79455). sdsu.edu This principle is directly applicable to this compound.

Table 1: Representative ¹¹B NMR Chemical Shift Data for Boron Compounds

Compound/AdductSolvent¹¹B Chemical Shift (ppm)Reference
B(C₆F₅)₃CDCl₃--- chemrxiv.org
B(C₆F₅)₃·Et₃POCDCl₃-4.8 researchgate.net
(C₆F₅)₂HB·SMe₂------ researchgate.net
(C₆F₅)H₂B·SMe₂------ researchgate.net
B(C₆F₅)₂OHCDCl₃40.8 (broad) rsc.org

While one-dimensional NMR provides valuable information, multidimensional NMR techniques are indispensable for the complete structural elucidation of adducts formed by this compound. Techniques such as ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning proton and carbon signals and establishing through-bond connectivity within the adducts.

For more complex structures or to probe through-space interactions, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. These experiments can reveal the spatial proximity of different parts of the molecule, which is particularly useful in determining the geometry of the adducts and the conformation of the ligands.

X-ray Crystallography for Solid-State Molecular Structures of Adducts and Complexes

Confirming the coordination geometry around the boron center (trigonal planar for the free borane, tetrahedral for its adducts).

Measuring key bond lengths , such as the B-C bonds to the methyl and pentafluorophenyl groups, and the newly formed bond to the Lewis base.

Determining intermolecular interactions , such as hydrogen bonding or other non-covalent interactions, which can influence the packing of the molecules in the crystal lattice.

For instance, the crystal structure of the adduct of tris(pentafluorophenyl)borane with triethylphosphine (B1216732) oxide, B(C₆F₅)₃·OPEt₃, revealed a distorted tetrahedral geometry around the boron atom and provided precise measurements of the B-O and P-O bond lengths. researchgate.net Similar studies on adducts of this compound would provide invaluable insights into its steric and electronic properties. The Crystallography Open Database (COD) contains numerous crystal structures of compounds containing tris(pentafluorophenyl)borane, which can serve as a reference for understanding the structural aspects of related compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Bonding Information

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, which are directly related to the strength and nature of chemical bonds. For this compound and its complexes, these techniques can provide information on:

B-C and B-Lewis base stretching frequencies: The formation of a coordinate bond to a Lewis base will perturb the vibrational modes of the borane. The B-C stretching frequencies may shift, and a new vibrational mode corresponding to the B-Lewis base bond will appear.

Vibrations of the pentafluorophenyl group: The characteristic vibrational bands of the C₆F₅ group can be used to identify the presence of this moiety and can be sensitive to changes in the electronic environment of the boron atom.

Hydrogen bonding interactions: In frustrated Lewis pair systems, IR spectroscopy has been used to identify weak hydrogen bonds between the hydrogen atoms of the Lewis base and the fluorine atoms of the Lewis acid. nih.gov

For example, in a study of the phenol-borane-trimethylamine dihydrogen-bonded complex, IR spectroscopy was used to observe the B-H stretching modes and the shift in the O-H stretching frequency, providing clear evidence for the formation of the complex. nih.gov Raman spectroscopy has also been employed to study the phase transitions of related boron compounds like ammonia (B1221849) borane at high pressures and low temperatures. researchgate.net

Table 2: Key Vibrational Bands for Pentafluorophenyl Compounds

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
C-F stretching~1000 - 1400 nih.gov
C₆F₅ ring vibrations~1500 - 1650 nih.gov

Note: This table provides general ranges for pentafluorophenyl compounds. Specific values for this compound and its adducts would require experimental determination.

Electrochemical Methods for Investigating Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, i.e., their ability to be oxidized or reduced. For this compound, CV can be used to determine its reduction potential, which is a measure of its electrophilicity and, indirectly, its Lewis acidity.

The reduction of a triarylborane is typically a one-electron process. rsc.org The reduction potential is influenced by the electronic nature of the aryl substituents. The highly electron-withdrawing pentafluorophenyl group is expected to make this compound a strong electron acceptor, resulting in a relatively high reduction potential.

Cyclic voltammetry studies on tris(pentafluorophenyl)borane and its derivatives have shown that the reduction potential is sensitive to the substitution on the phenyl rings. maynoothuniversity.ie For instance, replacing C₆F₅ groups with C₆Cl₅ groups leads to a positive shift in the reduction potential, indicating that C₆Cl₅ is more electron-withdrawing. maynoothuniversity.ie These studies provide a framework for understanding the electrochemical behavior of this compound.

Emerging Research Directions and Future Perspectives for Dimethyl Pentafluorophenyl Borane

Integration in Sustainable Chemical Synthesis and Catalysis

Green Chemistry Approaches

Applications in Flow Chemistry Systems

There is no available information documenting the use or integration of Dimethyl(pentafluorophenyl)borane within flow chemistry systems. Research in flow chemistry often focuses on improving reaction efficiency, safety, and scalability, but the application of this specific borane (B79455) compound in this context has not been reported.

Development of Heterogeneous Catalytic Systems Utilizing this compound

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a significant area of research for improving catalyst recovery and reusability. However, no studies were found that describe the immobilization of this compound onto solid supports or its use in any form as a heterogeneous catalyst. In contrast, methodologies for creating heterogeneous catalysts using related boranes are more established. acs.org

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry extensively utilizes non-covalent interactions to build complex architectures. Tris(pentafluorophenyl)borane (B72294) is a well-documented Lewis acid component in forming supramolecular assemblies and frustrated Lewis pairs (FLPs). soton.ac.uktue.nlthieme-connect.de However, there are no corresponding studies detailing the role or potential of this compound in creating similar supramolecular structures or in self-assembly processes.

Novel Reactivity Modes and Synthetic Methodologies in Complex Organic Synthesis

While Tris(pentafluorophenyl)borane and Bis(pentafluorophenyl)borane (B69467) are renowned for their versatile reactivity in borylation, carboboration, hydrosilylation, and as catalysts for complex organic transformations, specific research on novel reactivity modes for this compound is absent from the literature. acs.orgmdpi.comacs.orgresearchgate.net The synthesis of its dimethyl sulfide (B99878) adducts has been mentioned in the context of ligand exchange reactions with other boranes, but its application in broader synthetic methodologies remains unexplored. researchgate.net

Interdisciplinary Applications in Materials Science and Functional Polymers

Tris(pentafluorophenyl)borane has found significant applications in materials science, particularly as a co-catalyst for olefin polymerization and as a p-type dopant for organic semiconductors and functional polymers like polysiloxanes. rsc.orgresearchgate.netacs.org These applications leverage its strong Lewis acidity and stability. There is no evidence in the current body of research to suggest that this compound has been investigated for similar interdisciplinary applications in materials science or for the development of functional polymers.

Q & A

Basic: What are the established synthetic routes and characterization methods for dimethyl(pentafluorophenyl)borane?

Answer:
this compound (often abbreviated as BCF in literature) is synthesized via reactions between boron tribromide and pentafluorophenyl organometallic reagents (e.g., Grignard or cuprates). For example, tris(pentafluorophenyl)borane is prepared by treating boron tribromide with tetrameric F₃C-C₆F₄-CuI . Characterization typically involves:

  • NMR spectroscopy : ¹⁹F and ¹¹B NMR to confirm substitution patterns and boron coordination .
  • X-ray crystallography : Resolves bond lengths and angles, critical for understanding Lewis acidity .
  • IR spectroscopy : Detects shifts in ν(C≡N) or ν(B–L) frequencies upon adduct formation .

Basic: How does this compound function as a co-catalyst in olefin polymerization?

Answer:
BCF abstracts alkyl/hydride groups from metallocene precursors (e.g., Zr(CH₃)₂), generating cationic active species for chain propagation. The ion pair [Cp₂Zr(CH₃)]⁺[B(C₆F₅)₃(CH₃)]⁻ forms, where the borane counterion stabilizes the cation through weak electrostatic interactions . Key factors:

  • Electrophilicity : Enhanced by electron-withdrawing C₆F₅ groups, enabling alkyl abstraction .
  • Steric effects : Bulky ligands reduce ion-pair separation, influencing polymerization rates .

Table 1 : Catalytic activity of BCF in polymerization (adapted from )

Metallocene PrecursorPolymerization Rate (kg/mol·h)Tacticity Control
Cp₂Zr(CH₃)₂12,000High isotacticity
Cp₂TiCl₂8,500Moderate

Advanced: How do electron density studies explain reactivity differences between BCF derivatives?

Answer:
Quantum Theory of Atoms in Molecules (QTAIM) analyses reveal that replacing one C₆F₅ group in BCF with a pyrrolyl/pyrrolidinyl substituent alters boron’s electrophilicity. For example:

  • Bis(pentafluorophenyl)(N-pyrrolyl)borane (1) : Higher charge density at boron due to π-backbonding from the pyrrolyl group, increasing Lewis acidity .
  • Bis(pentafluorophenyl)(N-pyrrolidinyl)borane (2) : Saturated N-pyrrolidinyl group reduces electrophilicity, rendering it inert toward alkyl abstraction .

Table 2 : Topological descriptors from QTAIM analysis

CompoundB–N Bond Length (Å)Charge Density at B (e/ų)Reactivity
1 1.561.32High
2 1.611.18Low

Advanced: What methodologies quantify the Lewis acidity of BCF compared to other boranes?

Answer:

  • Gutmann-Beckett Method : Measures acceptor numbers (AN) via ³¹P NMR shifts in triethylphosphine oxide adducts. BCF has AN ≈ 80, while its derivative BTolF (tris(perfluorotolyl)borane) reaches AN ≈ 88 .
  • Fluoride-Ion Affinity (FIA) : Calculated FIA for BCF is 340 kJ/mol, surpassing SbF₅ (323 kJ/mol) .

Table 3 : Lewis acidity comparison

Lewis AcidAN (Gutmann-Beckett)FIA (kJ/mol)
B(C₆F₅)₃ (BCF)80340
B(C₆F₄CF₃)₃ (BTolF)88355
SbF₅80323

Advanced: How is BCF applied in organic electronics and material science?

Answer:

  • Organic Field-Effect Transistors (OFETs) : BCF-doped polymers (e.g., indenopyrazine) enhance hole mobility by lowering ionization potential. Devices detect NH₃ at 350 ppb via BCF’s NH₃-binding affinity .
  • Micelle Synthesis : BCF catalyzes one-step synthesis of PDMS-b-PEG copolymers. Critical micelle concentrations (CMC) range from 1.5–2.0 g/L, dependent on block lengths .

Basic: What are common experimental precautions for handling BCF?

Answer:

  • Moisture Sensitivity : BCF reacts violently with water. Use inert atmosphere (N₂/Ar) and anhydrous solvents .
  • Storage : Store at −30°C in sealed containers to prevent decomposition .

Advanced: How do ion-pair structures influence catalytic activity in polymerization?

Answer:
The separation between the cationic metal center and borate counterion dictates polymerization efficiency. Closely associated ion pairs (e.g., [Cp₂Zr(CH₃)]⁺[B(C₆F₅)₃(CH₃)]⁻) limit chain transfer, increasing polymer molecular weight .

Table 4 : Ion-pair separation vs. catalytic performance

Ion PairSeparation (Å)Activity (kg/mol·h)
[Cp₂Zr(CH₃)]⁺[B(C₆F₅)₄]⁻4.29,800
[Cp₂Zr(CH₃)]⁺[B(C₆F₅)₃(CH₃)]⁻3.112,000

Advanced: Can BCF derivatives be tailored for selective C–O bond activation?

Answer:
Yes. In situ-generated BCF hydrides (e.g., HB(C₆F₅)₂) selectively cleave C–O bonds in sugars via σ-bond metathesis. Mechanistic studies show oxidative addition of B–H to carbonyl groups, followed by reductive elimination .

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